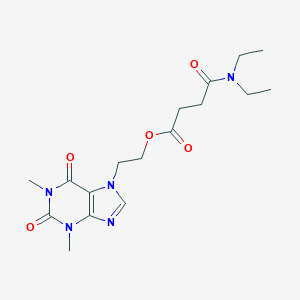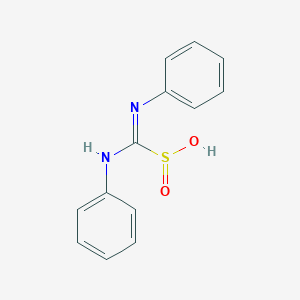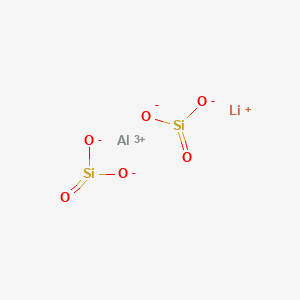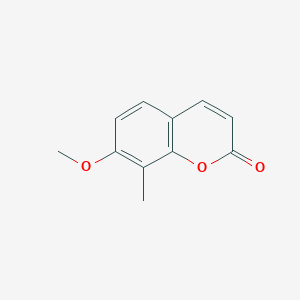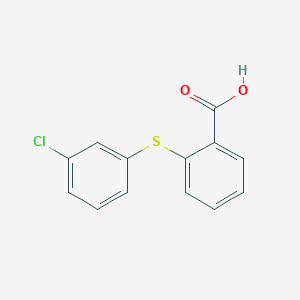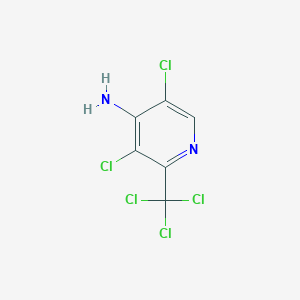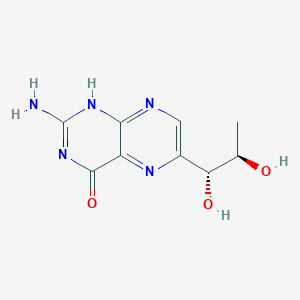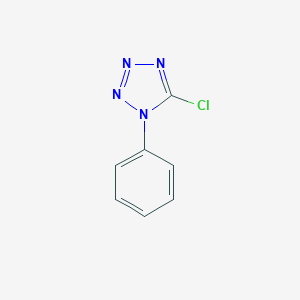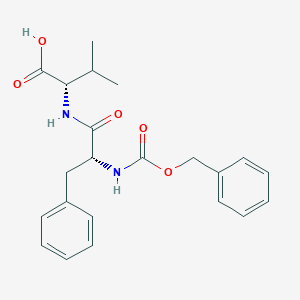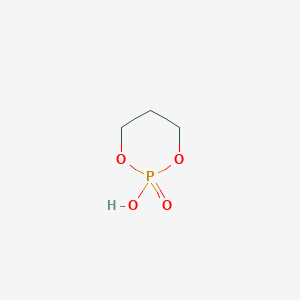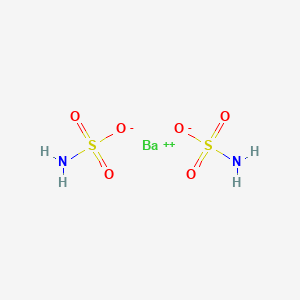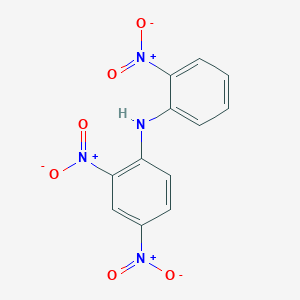
2,4-Dinitro-N-(2-nitrophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-N-(2-nitrophenyl)aniline, commonly known as DNNA, is a synthetic compound that has gained significant attention in the scientific community for its wide range of applications. DNNA belongs to the group of nitroanilines, which are widely used in the production of dyes, pigments, and other chemical intermediates. DNNA is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and benzene.
Wirkmechanismus
The mechanism of action of DNNA is not well understood. However, it is believed that DNNA acts as an electron acceptor and can form charge-transfer complexes with electron-donating molecules. This property of DNNA makes it an ideal candidate for use in organic electronics.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of DNNA. However, studies have shown that DNNA can cause DNA damage and induce oxidative stress in cells. DNNA has also been shown to have toxic effects on aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
DNNA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DNNA is also relatively inexpensive compared to other organic semiconductors. However, DNNA has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous environments. DNNA is also sensitive to light and air, which can cause degradation over time.
Zukünftige Richtungen
There are several future directions for research on DNNA. One area of research is the development of new synthetic methods for DNNA that are more efficient and environmentally friendly. Another area of research is the investigation of the toxicological effects of DNNA on humans and other organisms. Additionally, research can be conducted on the use of DNNA in the production of new organic electronic devices with improved performance and stability.
Conclusion
In conclusion, DNNA is a synthetic compound that has potential applications in the field of organic electronics. It can be synthesized by the nitration of 2-nitroaniline or the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol. DNNA has been used as a building block for the synthesis of organic semiconductors and has potential applications in the production of OLEDs, OPVs, and OFETs. However, further research is needed to fully understand the mechanism of action and potential toxicological effects of DNNA.
Synthesemethoden
DNNA can be synthesized by the nitration of 2-nitroaniline with a mixture of nitric and sulfuric acid. The resulting 2,4-dinitroaniline is then reduced with sodium dithionite to produce DNNA. The synthesis of DNNA can also be achieved by the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol.
Wissenschaftliche Forschungsanwendungen
DNNA has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). DNNA has also been used as a dopant in the synthesis of conductive polymers, which have potential applications in the field of energy storage.
Eigenschaften
CAS-Nummer |
14434-10-7 |
|---|---|
Produktname |
2,4-Dinitro-N-(2-nitrophenyl)aniline |
Molekularformel |
C12H8N4O6 |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
2,4-dinitro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)8-5-6-10(12(7-8)16(21)22)13-9-3-1-2-4-11(9)15(19)20/h1-7,13H |
InChI-Schlüssel |
RHTGPRLQFAYVBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
14434-10-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



